molecular formula C13H14N2O5S B14571742 N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline CAS No. 61266-77-1

N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline

Cat. No.: B14571742
CAS No.: 61266-77-1
M. Wt: 310.33 g/mol
InChI Key: JKTTVSVOCTYNKB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline is a chemical compound known for its unique structure and properties It features a nitrofuran moiety attached to a methanesulfonyl group, which is further connected to an aniline derivative

Properties

CAS No.

61266-77-1

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

N,N-dimethyl-4-[(5-nitrofuran-2-yl)methylsulfonyl]aniline

InChI

InChI=1S/C13H14N2O5S/c1-14(2)10-3-6-12(7-4-10)21(18,19)9-11-5-8-13(20-11)15(16)17/h3-8H,9H2,1-2H3

InChI Key

JKTTVSVOCTYNKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline typically involves multiple steps. One common method starts with the nitration of furan to obtain 5-nitrofuran. This intermediate is then reacted with methanesulfonyl chloride to form 5-nitrofuran-2-ylmethanesulfonyl chloride. Finally, this compound is reacted with N,N-dimethylaniline under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s methanesulfonyl group may also interact with cellular proteins, affecting their function and contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methylsulfonyl]aniline: A closely related compound with similar properties.

    N,N-Dimethyl-4-[(5-nitrothiophen-2-yl)methanesulfonyl]aniline: A thiophene analog with different electronic properties.

    N,N-Dimethyl-4-[(5-nitropyrrole-2-yl)methanesulfonyl]aniline: A pyrrole analog with distinct reactivity.

Uniqueness

N,N-Dimethyl-4-[(5-nitrofuran-2-yl)methanesulfonyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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